molecular formula C28H30O14 B192198 Pseudobaptigenin 7-rhamnoglucoside CAS No. 25776-06-1

Pseudobaptigenin 7-rhamnoglucoside

Cat. No.: B192198
CAS No.: 25776-06-1
M. Wt: 590.5 g/mol
InChI Key: BYSWVDZWRHOULM-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

This compound possesses a distinctive molecular architecture characterized by the isoflavone backbone substituted with a methylenedioxy group and a complex disaccharide moiety. The compound exhibits the molecular formula C28H30O14 with a molecular weight of 590.5 g/mol, as confirmed through high-resolution mass spectrometry analysis. The structure features the characteristic 3-phenylchromen-4-one backbone typical of isoflavonoids, with the phenyl group at position 3 replaced by a 1,3-benzodioxol-5-yl group, distinguishing it from conventional flavonoids that possess the 2-phenylchromen-4-one framework.

The stereochemical configuration of the glycosidic linkages represents a critical aspect of the molecular architecture. The rhamnoglucoside unit is attached to the hydroxyl group at position 7 of the pseudobaptigenin aglycone through a β-glycosidic bond. The disaccharide consists of a glucose unit linked to a rhamnose moiety, with the specific stereochemistry being 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside. This complex glycosidic arrangement contributes significantly to the compound's solubility characteristics and biological activity profile.

The aglycone portion, pseudobaptigenin, demonstrates a planar aromatic system with the methylenedioxy bridge creating a five-membered dioxole ring fused to the phenyl substituent. This structural feature imparts unique electronic properties and influences the compound's interaction with biological targets. The hydroxyl group at position 7 serves as the attachment point for the disaccharide unit, while the carbonyl group at position 4 maintains the characteristic α,β-unsaturated ketone system essential for isoflavonoid bioactivity.

Table 1: Molecular Properties of this compound

Property Value Reference
PubChem CID 21627904
Molecular Formula C28H30O14
Molecular Weight 590.5 g/mol
CAS Registry Number 25776-06-1
UNII Code 652A9R3D47
Trihydrate Form MW 644.58 g/mol
Melting Point 148-150°C (evac tube)
Optical Rotation [α]D14 -98.1° (c = 1.1 in methanol)

Comparative Analysis with Related Isoflavonoid Glycosides

The structural comparison of this compound with related isoflavonoid glycosides reveals distinct patterns in glycosylation and substitution that influence biological activity and pharmacological properties. Unlike simple isoflavone glucosides such as genistin, which contains only a single glucose unit attached to genistein, this compound features a more complex disaccharide structure that significantly alters its physicochemical properties and bioavailability characteristics.

Comparative analysis with other isoflavonoid glycosides demonstrates the unique position of this compound within this chemical class. Genistin, for instance, exhibits the molecular formula C21H20O10 with a molecular weight of 432.38 g/mol, representing a significantly smaller molecular size compared to the rhamnoglucoside derivative. Similarly, ononin (formononetin 7-O-β-D-glucopyranoside) possesses the molecular formula C22H22O9 with a molecular weight of 430.40 g/mol, lacking the additional rhamnose unit present in this compound.

The methylenedioxy substitution pattern in pseudobaptigenin distinguishes it from other common isoflavonoid aglycones such as genistein, daidzein, and formononetin, which typically feature free hydroxyl or methoxy groups on the B-ring. This structural modification affects the compound's electronic distribution and may influence its interaction with cellular targets and metabolic enzymes. The presence of the methylenedioxy bridge also impacts the compound's lipophilicity compared to hydroxylated analogs, potentially affecting membrane permeability and tissue distribution.

Table 2: Comparative Analysis of Isoflavonoid Glycosides

Compound Molecular Formula Molecular Weight Sugar Moiety Substitution Pattern
This compound C28H30O14 590.5 g/mol Rhamnoglucoside 3',4'-Methylenedioxy
Genistin C21H20O10 432.38 g/mol Glucose 5,7,4'-Trihydroxy
Ononin C22H22O9 430.40 g/mol Glucose 7-Hydroxy, 4'-methoxy
Pseudobaptigenin 7-O-glucoside C22H20O10 444.40 g/mol Glucose 3',4'-Methylenedioxy

Spectroscopic Profiling (NMR, MS, IR)

Comprehensive spectroscopic analysis of this compound has been accomplished through multiple analytical techniques, providing detailed structural confirmation and characterization data. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation, with both 1H-NMR and 13C-NMR providing critical information about the molecular framework and glycosidic linkages.

Mass spectrometric analysis has confirmed the molecular ion peak at m/z 282 for the aglycone pseudobaptigenin under electron impact conditions at 75 eV. The fragmentation pattern reveals characteristic losses corresponding to the methylenedioxy group and hydroxyl functionalities, with significant fragment ions observed at m/z 146, 145, 126, and 112, supporting the proposed structural assignment. The base peak appears at m/z 282, corresponding to the molecular ion of the aglycone portion after loss of the sugar moieties.

Infrared spectroscopic analysis provides complementary structural information, particularly regarding functional group identification and hydrogen bonding patterns. The compound exhibits characteristic absorption bands consistent with the isoflavone framework, including C=O stretching vibrations from the chromone ring system and aromatic C=C stretching modes. The presence of multiple hydroxyl groups from both the aglycone and sugar portions contributes to broad O-H stretching absorptions in the 3200-3600 cm⁻¹ region.

Advanced NMR techniques, including 2D correlation experiments such as HMBC and COSY, have been employed to establish connectivity patterns and confirm the attachment site of the disaccharide unit. The anomeric proton signals in the 1H-NMR spectrum provide diagnostic information about the sugar configuration and linkage points. The β-configuration of the glucosidic linkage is confirmed by the large coupling constant (J = 7-8 Hz) observed for the anomeric proton, while the α-configuration of the rhamnosidic linkage is indicated by a smaller coupling constant.

Table 3: Key Spectroscopic Data for this compound

Technique Key Observations Diagnostic Features
1H-NMR Anomeric protons δ 5.0-5.1 ppm β-Glucoside coupling J = 7.6 Hz
13C-NMR Carbonyl carbon δ ~180 ppm Isoflavone C-4 position
MS (EI, 75 eV) Molecular ion m/z 282 (aglycone) Base peak, fragmentation pattern
IR O-H stretch 3200-3600 cm⁻¹ Multiple hydroxyl groups
UV-Vis λmax ~260-280 nm Isoflavone chromophore

Crystallographic Studies and Conformational Dynamics

Crystallographic investigation of this compound has provided detailed insights into its three-dimensional molecular architecture and solid-state packing arrangements. The compound crystallizes as a trihydrate form with the molecular formula C28H30O14·3H2O, exhibiting distinct thermal behavior with dehydration occurring at 120°C followed by resolidification and remelting at higher temperatures. This polymorphic behavior indicates the presence of multiple crystal forms depending on crystallization conditions and hydration state.

The crystal structure reveals the spatial arrangement of the isoflavone backbone relative to the disaccharide moiety, with the sugar units adopting specific conformations that minimize steric interactions while maximizing stabilizing hydrogen bonding networks. The methylenedioxy bridge maintains a planar configuration with the aromatic ring system, contributing to the overall rigidity of the aglycone portion. The dioxole ring exhibits typical bond lengths and angles consistent with aromatic character, with the oxygen atoms positioned to optimize electronic delocalization.

Conformational analysis indicates that the disaccharide unit exhibits flexibility around the glycosidic linkages, allowing for multiple energetically favorable conformations in solution. The glucose unit typically adopts a chair conformation, while the rhamnose moiety can exist in equilibrium between chair and boat forms depending on environmental conditions and intermolecular interactions. This conformational flexibility contributes to the compound's ability to interact with diverse biological targets and may influence its pharmacokinetic properties.

The crystal packing arrangement is stabilized by an extensive network of intermolecular hydrogen bonds involving both the hydroxyl groups of the sugar moieties and the phenolic hydroxyl of the aglycone. Water molecules in the crystal lattice play crucial roles in bridging adjacent molecules and contributing to the overall stability of the crystal structure. The optical rotation value of [α]D14 -98.1° confirms the specific stereochemical configuration and provides evidence for the absolute configuration of the chiral centers within the molecule.

Table 4: Crystallographic and Physical Properties

Property Value Conditions Reference
Crystal Form Trihydrate Room temperature
Dehydration Temperature 120°C Under vacuum
Melting Point (hydrated) 148-150°C Evacuated tube
Melting Point (anhydrous) 249-251°C After resolidification
Optical Rotation [α]D14 -98.1° c = 1.1 in methanol
Solubility Freely soluble Methanol, hot water

Properties

CAS No.

25776-06-1

Molecular Formula

C28H30O14

Molecular Weight

590.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H30O14/c1-11-20(29)23(32)25(34)27(40-11)37-9-19-22(31)24(33)26(35)28(42-19)41-13-3-4-14-17(7-13)36-8-15(21(14)30)12-2-5-16-18(6-12)39-10-38-16/h2-8,11,19-20,22-29,31-35H,9-10H2,1H3

InChI Key

BYSWVDZWRHOULM-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O

Synonyms

Pseudobaptigenin 7-rhamnoglucoside;  3-(1,3-Benzodioxol-5-yl)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one

Origin of Product

United States

Preparation Methods

Solvent Selection and Optimization

The extraction efficiency of this compound is highly dependent on solvent polarity and composition. Methanol-water mixtures are the most widely employed, with concentrations ranging from 40% to 98% methanol (v/v) demonstrating optimal solubility for isoflavone glycosides. Aqueous methanol (60–80% v/v) is particularly effective at penetrating plant cell walls while preserving the glycosidic bonds critical to the compound’s bioactivity. Ethanol and acetone have also been explored but show lower yields due to reduced solubility of polar glycosides.

Maceration and Percolation

Traditional maceration involves soaking powdered Baptisia tinctoria roots in methanol-water (70:30 v/v) at a 1:10 to 1:20 plant-to-solvent ratio (w/v) for 2–3 hours under continuous agitation. This method achieves partial extraction but requires subsequent filtration and solvent evaporation. In contrast, percolation—a dynamic extraction process—utilizes a solvent flow-through system to enhance mass transfer, reducing extraction time to 1–2 hours while improving yield by 15–20% .

Soxhlet Extraction

Soxhlet extraction, performed with refluxing methanol (90% v/v), enables near-complete recovery of this compound through cyclic washing of plant material. However, prolonged heating (6–8 hours) risks thermal degradation of labile glycosides, necessitating strict temperature control (<60°C).

Ultrasound-Assisted Extraction (UAE)

Ultrasound waves (20–40 kHz) disrupt plant cell walls, accelerating solvent penetration. UAE reduces extraction time to 30–45 minutes and increases yield by 25–30% compared to maceration. Optimal parameters include a 1:15 plant-to-solvent ratio and 50°C to prevent denaturation.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ modified with 10–20% ethanol as a co-solvent has been tested for its selectivity toward non-polar compounds. While SFE achieves high purity, its applicability to polar glycosides like this compound remains limited, with yields <5% under standard conditions.

Purification and Isolation

Fractional Crystallization

Crude extracts are concentrated under vacuum and subjected to fractional crystallization using ethanol-water gradients. This compound precipitates at 60–70% ethanol (v/v), yielding a partially purified product.

Column Chromatography

Silica gel chromatography with a chloroform-methanol-water (65:35:10 v/v) mobile phase separates this compound from co-extracted flavones. Further purification via Sephadex LH-20 columns eluted with methanol-water (50:50 v/v) achieves >90% purity.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with a C18 column and acetonitrile-water (25:75 v/v) mobile phase resolves the compound at λ = 280 nm , yielding pharmaceutical-grade material (>98% purity).

Analytical Validation

Spectroscopic Identification

  • UV-Vis Spectroscopy : Absorbance maxima at 245 nm and 310 nm confirm the conjugated isoflavone system.

  • Mass Spectrometry (MS) : ESI-MS exhibits a molecular ion peak at m/z 591.5 [M+H]⁺ , consistent with the molecular formula C₂₈H₃₀O₁₄.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, DMSO-d₆) signals at δ 8.02 (s, H-2) , δ 6.92 (d, J = 2.0 Hz, H-8) , and δ 5.12 (d, J = 7.5 Hz, anomeric proton) verify the glycosidic linkage.

Quantification

Reverse-phase HPLC with external calibration using authentic standards quantifies this compound at 0.12–0.25% w/w in dried Baptisia tinctoria roots.

Challenges and Innovations

Stability Considerations

The compound’s glycosidic bonds are susceptible to enzymatic hydrolysis during extraction. Incorporating 1% ascorbic acid into the solvent inhibits polyphenol oxidase activity, preserving structural integrity.

Synthetic Approaches

Total synthesis of this compound remains unexplored due to the complexity of stereoselective glycosylation. Recent advances in enzymatic glycosylation using uridine diphosphate glycosyltransferases (UGTs) offer a promising route for in vitro production.

Data Summary Table

Parameter Details
Primary Source Baptisia tinctoria roots
Optimal Solvent Methanol-water (70:30 v/v)
Extraction Yield 0.12–0.25% w/w (dried roots)
Purification Method Silica gel + Sephadex LH-20 chromatography
HPLC Retention Time 12.8 min (C18, acetonitrile-water 25:75 v/v)
Characterization UV, ESI-MS, ¹H/¹³C NMR

Chemical Reactions Analysis

Types of Reactions: : Pseudobaptigenin 7-rhamnoglucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Research

Model Compound for Glycosylation Studies

  • Pseudobaptigenin 7-rhamnoglucoside serves as a model compound in the study of glycosylation reactions. Researchers utilize it to understand the mechanisms and efficiencies of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to other molecules.

Synthesis and Reaction Mechanisms

  • The synthesis of this compound typically involves glycosylation techniques using rhamnose and glucose as donors. This process is crucial for developing new glycosides with enhanced properties .

Biological Applications

Antioxidant Activity

  • This compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This attribute makes it a candidate for protecting cells from oxidative stress-related damage .

Anti-inflammatory Effects

  • The compound has been shown to inhibit pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory diseases. Studies indicate that it may modulate pathways involved in inflammation, such as the NF-κB signaling pathway .

Estrogenic Activity

  • As a phytoestrogen, this compound can bind to estrogen receptors, influencing estrogen-responsive gene expression. This property positions it as a potential therapeutic agent for conditions related to estrogen deficiency .

Medical Research

Therapeutic Potential

  • Ongoing research explores the therapeutic potential of this compound in various conditions, including cancer, cardiovascular diseases, and metabolic disorders. Its ability to modulate biological pathways makes it a promising candidate for drug development .

Case Studies

  • Clinical studies investigating the efficacy of isoflavonoids like pseudobaptigenin in managing menopausal symptoms have shown positive outcomes, highlighting its role in hormone replacement therapy alternatives .

Nutraceuticals and Functional Foods

Development of Health Supplements

  • Due to its bioactive properties, this compound is being incorporated into nutraceuticals aimed at enhancing health and wellness. Its antioxidant and anti-inflammatory effects are particularly appealing for functional food formulations .

Mechanism of Action

The mechanism of action of pseudobaptigenin 7-rhamnoglucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues in the Isoflavonoid Class

Pseudobaptigenin 7-O-glucoside shares structural similarities with other isoflavonoid glucosides, differing primarily in substituents on the aromatic rings and glycosylation patterns. Key analogues include:

Compound Molecular Formula Molecular Weight (g/mol) Glycosylation Site Key Structural Features Plant Source
Pseudobaptigenin 7-O-glucoside C₂₂H₂₀O₁₀ 444.39 C7 3-(1,3-Benzodioxol-5-yl), glucosylated Ononis spinosa, Trifolium pratense
Calycosin 7-O-glucoside C₂₂H₂₂O₁₀ 446.12 C7 3'-methoxy, 4'-hydroxy substitution Astragalus species
Formononetin 7-O-glucoside C₂₂H₂₂O₉ 430.41 C7 4'-methoxy substitution Ononis arvensis, red clover
Cladrin 7-O-glucoside C₂₃H₂₄O₁₀ 460.14 C7 Additional methyl group on B-ring Sophora species

Key Observations :

  • Pseudobaptigenin 7-O-glucoside is distinguished by its 1,3-benzodioxol group at the B-ring, absent in analogues like formononetin glucoside .
  • Glycosylation at C7 is conserved across these compounds, enhancing solubility and stability .

Comparative Accumulation in Plant Cultures

In Ononis spinosa in vitro cultures, pseudobaptigenin 7-O-glucoside was detected at lower concentrations compared to sativanone glucoside and medicarpin glucoside, with total isoflavonoid content peaking at the 3rd week of cultivation . By contrast, Ononis arvensis cultures showed a transient increase in isoflavonoid levels at week 2 before declining . Environmental factors such as blue light exposure significantly enhance the accumulation of pseudobaptigenin 7-O-glucoside in Cyclopia subternata callus cultures, a response shared with calycosin 7-O-glucoside and formononetin 7-O-glucoside .

Comparison with Flavonoid Glycosides

While pseudobaptigenin 7-O-glucoside belongs to the isoflavonoid class, flavonoid glycosides like naringin (naringenin 7-rhamnoglucoside; C₂₇H₃₂O₁₄) and hesperidin (hesperetin 7-rhamnoglucoside; C₂₈H₃₄O₁₅) exhibit distinct structural and functional differences:

Feature Pseudobaptigenin 7-O-glucoside Naringin Hesperidin
Core Structure Isoflavonoid (B-ring at C3) Flavanone Flavanone
Glycosylation Monoglucoside Rhamnoglucoside Rhamnoglucoside
Bioactivity Limited data (traditional use) Antioxidant, anti-inflammatory AChE inhibition
Plant Source Ononis spinosa Citrus species Citrus species

Key Observations :

  • The rhamnoglucoside moiety in naringin and hesperidin contributes to their bitter taste and enhanced bioavailability compared to monoglucosides like pseudobaptigenin 7-O-glucoside .
  • Pseudobaptigenin 7-O-glucoside lacks the AChE inhibitory activity reported for hesperidin, though its traditional medicinal use suggests unexplored bioactivities .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Pseudobaptigenin 7-rhamnoglucoside in plant extracts?

  • Methodological Answer: Reversed-phase HPLC coupled with UV-Vis detection (λ = 280 nm) is commonly used for quantification. Structural confirmation requires NMR (¹H and ¹³C) to resolve glycosidic linkages and IR spectroscopy to identify functional groups. For example, charge transfer complex studies with π-acceptors (e.g., DDQ) employ UV-Vis spectrophotometry to monitor absorbance shifts .

Q. How do environmental factors such as light exposure influence the accumulation of this compound in in vitro cultures?

  • Methodological Answer: Blue light (450 nm) significantly enhances accumulation in callus cultures, as demonstrated in Cyclopia subternata. Experimental designs should include controlled light chambers and UVC exposure tests to assess stress-induced biosynthesis. Quantify compounds using HPLC and compare yields under varying photoperiods .

Q. What extraction protocols optimize the recovery of this compound from plant tissues?

  • Methodological Answer: Use methanol or ethanol as solvents for polar glycosides. Solid-phase extraction (SPE) with C18 columns can purify crude extracts. Validate recovery rates via spiked samples and internal standards (e.g., hesperidin). Centrifugation and freeze-drying are critical for stabilizing labile compounds .

Q. How can researchers address nomenclature inconsistencies between this compound and structurally similar flavanones?

  • Methodological Answer: Employ PubChem’s standardization services (e.g., Identifier Exchange Service) to cross-reference CAS numbers and synonyms. Confirm structural uniqueness via tandem mass spectrometry (LC-MS/MS) and compare NMR chemical shifts with reference databases .

Advanced Research Questions

Q. What experimental approaches are used to study charge transfer interactions of this compound with π-acceptors?

  • Methodological Answer: React this compound with π-acceptors (e.g., DDQ or TCNE) in methanol/ethanol. Use UV-Vis spectrophotometry to detect charge transfer bands (250-400 nm). Calculate formation constants (KCTK_{CT}) via the Benesi-Hildbrand equation and confirm 1:1 stoichiometry using Job’s method .

Q. How can metabolic engineering enhance this compound biosynthesis in heterologous systems?

  • Methodological Answer: Overexpress key enzymes (e.g., chalcone synthase, glycosyltransferases) in microbial hosts (e.g., E. coli or yeast). Use RNA-seq to identify biosynthetic gene clusters in native plants. Validate production via LC-MS and compare yields under inducible promoters .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer: Conduct dose-response assays (e.g., IC₅₀ in cell lines) with standardized purity thresholds (>95% via HPLC). Use multivariate regression to account for confounding variables (e.g., solvent polarity, impurity profiles). Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. How do glycosylation patterns affect the stability and bioavailability of this compound?

  • Methodological Answer: Compare hydrolysis rates of rhamnoglucoside vs. glucoside derivatives in simulated gastric fluid (pH 2.0). Use Caco-2 cell monolayers to assess intestinal permeability. Stability studies should include thermal gravimetric analysis (TGA) and accelerated degradation under UV light .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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